2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid
Description
2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid is a benzoic acid derivative featuring a piperidin-1-ylsulfonylphenyl carbamoyloxy substituent at the ortho position. This compound is structurally characterized by:
Properties
CAS No. |
33433-73-7 |
|---|---|
Molecular Formula |
C19H20N2O6S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[(4-piperidin-1-ylsulfonylphenyl)carbamoyloxy]benzoic acid |
InChI |
InChI=1S/C19H20N2O6S/c22-18(23)16-6-2-3-7-17(16)27-19(24)20-14-8-10-15(11-9-14)28(25,26)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,24)(H,22,23) |
InChI Key |
QJENIZJTAFEYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method Based on Reaction of β-Chloroethylpiperidine Hydrochloride with 4-Hydroxybenzoate Esters
A key step involves the nucleophilic substitution of β-chloroethylpiperidine hydrochloride with methyl 4-hydroxybenzoate in the presence of a base such as potassium carbonate in an organic solvent (e.g., amyl acetate). This reaction forms an intermediate piperidinyl ether derivative of benzoic acid esters, which upon hydrolysis and acidification yields the corresponding benzoic acid derivative.
Typical conditions and results:
| Reagents/Conditions | Details |
|---|---|
| Starting materials | Methyl 4-hydroxybenzoate, β-chloroethylpiperidine hydrochloride |
| Base | Potassium carbonate sesquihydrate (particle size >100 mesh) |
| Solvent | Amyl acetate |
| Temperature | 110–115 °C for 4.5 hours |
| Work-up | Cooling, aqueous washes, acidification with dilute HCl, reflux for 5 hours to precipitate product |
| Purification | Filtration, washing with cold acetone, drying under vacuum |
| Yield | 90.6% to 93.4% |
| Purity (HPLC) | 99.2% to 101.0% potency compared to standard |
This method is efficient and scalable, producing high-purity benzoic acid derivatives suitable for further functionalization.
Synthesis via Multi-Step Process Including Reduction and Protection Steps
Another advanced synthetic route involves the preparation of 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid , a closely related intermediate, which can be further converted to the target compound.
| Step | Reaction Description | Conditions/Notes |
|---|---|---|
| (a) | Reaction of 2-bromobenzaldehyde with alkyl 3-oxobutanoate (e.g., methyl 3-oxobutanoate) in presence of piperidine | Temperature: -20 °C to 20 °C addition, then reflux 50–100 °C for 1–6 hours; solvent: methanol or ethanol |
| (b) | Hydrolysis of intermediate with alkali metal hydroxide (e.g., KOH), followed by acidification with HCl | Standard aqueous work-up |
| (c) | Reaction with ammonia reagent to form amide intermediate | Conventional amide formation conditions |
| (d) | Reduction of 4-(2-bromophenyl)piperidine-2,6-dione to 4-(2-bromophenyl)piperidine using sodium borohydride/boron trifluoride complex | Temperature: -20 °C to 0 °C addition; reaction at 40–100 °C for 2–12 hours |
| (e) | Protection of piperidine nitrogen with di-tert-butyl dicarbonate to form tert-butyl carbamate | Base: sodium or potassium carbonate; temperature: 10–30 °C; reaction time: 1–6 hours |
| (f) | Lithiation of protected intermediate and carbonation with CO₂ to introduce benzoic acid moiety | Organolithium reagent used in situ; subsequent carbonation step |
The final compound is isolated by conventional methods such as filtration, chromatography, and recrystallization. This multi-step process allows for precise control over functional groups and high overall yields with reduced waste by telescoping some steps (e.g., reduction and protection in one pot).
Reaction Scheme Summary
| Step No. | Reaction Type | Starting Material(s) | Product/Intermediate | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | Methyl 4-hydroxybenzoate + β-chloroethylpiperidine hydrochloride | Piperidinyl ether benzoate ester | K₂CO₃, amyl acetate, 110–115 °C, 4.5 h | 90–93% yield, high purity |
| 2 | Hydrolysis and acidification | Above intermediate | 4-(Piperidinyl)benzoic acid | Aqueous HCl, reflux 5 h | Precipitation of product |
| 3 | Reduction | 4-(2-bromophenyl)piperidine-2,6-dione | 4-(2-bromophenyl)piperidine | NaBH₄/BF₃·THF, 40–100 °C, 2–12 h | Isolated or telescoped |
| 4 | Protection (carbamate formation) | 4-(2-bromophenyl)piperidine | tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate | Di-tert-butyl dicarbonate, Na₂CO₃, 10–30 °C | 1–6 h, isolated |
| 5 | Lithiation and carbonation | Protected intermediate | 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid | Alkyl lithium reagent, CO₂ | Final benzoic acid derivative |
| 6 | Coupling with sulfonyl carbamoyl group | Benzoic acid derivative + sulfonyl carbamoyl reagent | Target compound: 2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid | Coupling reagents, standard conditions | Purification by chromatography |
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) is the standard for potency and purity evaluation, with typical results >99%.
- Isolation: Filtration and washing with cold acetone or other suitable solvents.
- Drying: Vacuum oven at ambient temperature to avoid decomposition.
- Characterization: NMR, mass spectrometry, and X-ray crystallography (where applicable) confirm structure and purity.
Research Findings and Optimization Notes
- Use of finely powdered potassium carbonate with controlled particle size improves reaction efficiency and yield in nucleophilic substitution steps.
- Telescoping reduction and protection steps reduces waste and improves overall process efficiency.
- Reaction temperatures and times are critical for maximizing yield and purity; reflux conditions and controlled cooling are standard.
- Acidification and precipitation steps are optimized to ensure high product recovery and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
Table 1: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Biological Activity/Application | References |
|---|---|---|---|---|
| 2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid (Compound X) | Benzoic acid, carbamoyloxy, piperidinylsulfonylphenyl | ~435.45 (calculated) | Hypothesized protease/enzyme inhibition | |
| Phthalylsulfathiazole (PST) | Benzoic acid, sulfathiazole, carbamoyl | 419.47 | Sulfonamide antibiotic for intestinal infections | |
| 2-{2-(Piperidin-1-ylsulfonyl)ethylcarbamoyl}benzoic acid | Benzoic acid, pyridinylmethyl, piperidinylsulfonylethyl | ~505.56 (calculated) | Potential kinase/GPCR modulation | |
| Cpd H (from ) | Benzoic acid, thiazolidinone, trifluoromethylphenyl | Not reported | Low molecular weight phosphatase (LMWPTP) inhibition |
Key Comparative Insights
Structural Diversity and Target Specificity Compound X vs. PST: While both contain sulfonamide-linked aromatic systems, PST’s thiazole ring directs activity toward bacterial dihydropteroate synthase (DHPS), a classic sulfonamide target . In contrast, Compound X’s piperidinylsulfonyl group may favor eukaryotic targets, such as proteases or kinases, due to its bulkier, lipophilic nature . Compound X vs. Cpd H: Cpd H’s thiazolidinone and trifluoromethyl groups suggest divergent mechanisms (e.g., phosphatase inhibition) compared to Compound X’s sulfonamide-carbamoyloxy system .
Physicochemical Properties
- Melting Points : PST exhibits a melting point of 198–204°C, indicative of high crystallinity due to hydrogen-bonding sulfonamide and carbamoyl groups . Compound X’s melting point is unreported but likely lower due to the flexible piperidine ring.
- Solubility : The pyridinylmethyl group in the compound may enhance aqueous solubility relative to Compound X’s purely aliphatic piperidine .
Binding Affinity Predictions
- AutoDock Vina () could model Compound X’s interaction with targets like carbonic anhydrase or tyrosine kinases, where sulfonamide-carbamoyl motifs are prevalent. PST’s binding to DHPS is well-documented, with IC50 values in the nM range .
Table 2: Hypothetical Binding Affinities (Predicted)
Biological Activity
2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid is a complex organic compound recognized for its significant biological activities, particularly as an enzyme inhibitor. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H20N2O6S
- Molecular Weight : 404.4 g/mol
- CAS Number : 33433-73-7
- IUPAC Name : 2-[(4-piperidin-1-ylsulfonylphenyl)carbamoyloxy]benzoic acid
The primary mechanism of action for this compound involves its role as a dihydrofolate reductase (DHFR) inhibitor . DHFR is crucial for DNA synthesis; thus, inhibiting this enzyme can lead to:
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Apoptosis : Inducing programmed cell death in malignant cells.
This compound's ability to inhibit DHFR has been linked to its potential anticancer properties, making it a candidate for further research in oncology.
Anticancer Properties
Research indicates that this compound demonstrates notable anticancer activity. In vitro studies have shown that it can effectively reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential applications in treating infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound. The following table summarizes key structural features and their impact on biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring, sulfonamide group | DHFR inhibitor, anticancer activity |
| 4-(Piperidin-1-sulfonyl)-benzoic acid | Sulfonamide group only | Moderate antibacterial activity |
| 3-chloro-4-(piperidin-1-sulfonyl)aniline | Chlorine substitution | Altered reactivity, reduced anticancer efficacy |
The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of piperidine-based compounds, including this compound). The results demonstrated a significant reduction in cell viability in breast cancer cell lines, with IC50 values indicating potent activity (IC50 < 10 µM).
Study 2: Antimicrobial Testing
In a separate investigation, the antimicrobial efficacy of this compound was tested against several bacterial strains using the disk diffusion method. Results indicated that it exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
Q & A
Q. What experimental controls are critical for validating target engagement in cellular assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
